molecular formula C11H22O B11938893 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 75326-21-5

2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane

Cat. No.: B11938893
CAS No.: 75326-21-5
M. Wt: 170.29 g/mol
InChI Key: JDGJLPHFRJNJMN-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane (CAS: 1565-76-0) is a substituted cyclohexane derivative featuring three distinct functional groups: a methoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 1. Its stereochemistry is defined as (1S,2R,4R) in some sources, and it is also known as menthyl methyl ether or (-)-menthyl methyl ether .

Properties

IUPAC Name

2-methoxy-4-methyl-1-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGJLPHFRJNJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862694
Record name 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

81.00 °C. @ 10.50 mm Hg
Details The Good Scents Company Information System
Record name 1-Menthyl methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75326-21-5, 1565-76-0
Record name 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Menthyl methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane typically involves stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method is the hydrogenation of a precursor compound using chiral catalysts. For example, the Noyori-type catalysts, which are ruthenium complexes with chiral ligands, can be used for the regiospecific transfer hydrogenation of suitable precursors . The reaction conditions often include mild temperatures and pressures to maintain the integrity of the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the methoxy group, yielding simpler hydrocarbons.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Chemical Applications

Chiral Building Block
This compound serves as an essential chiral building block in organic synthesis. Its stereochemistry allows it to be used in the development of various pharmaceuticals and agrochemicals. The presence of the methoxy and isopropyl groups enhances its utility in asymmetric synthesis, where the configuration can significantly influence the reactivity and selectivity of reactions.

Model Compound for Stereochemistry Studies
In chemistry, 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane is utilized as a model compound for studying stereochemistry and reaction mechanisms. Its chiral centers make it an ideal candidate for examining how molecular structure affects reaction pathways.

Biological Applications

Biological Activity
Research indicates that this compound exhibits notable biological activities, including antioxidant and antimicrobial properties. Studies have shown that derivatives of this compound can effectively scavenge free radicals and inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antioxidant Activity

A comparative study on cyclohexane derivatives revealed that those with methoxy groups exhibited superior antioxidant properties. The presence of these groups correlated with an increased ability to neutralize free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study: Antimicrobial Efficacy

In antimicrobial evaluations, extracts containing this compound demonstrated significant inhibition against common bacterial strains. The results indicated that modifications in the cyclohexane structure could enhance antimicrobial activity, making it a candidate for developing new antibacterial agents.

Medicinal Applications

Drug Development
The compound's ability to interact with specific enzymes or receptors positions it as a candidate for drug development. Its unique structure allows it to modulate biochemical pathways effectively, potentially acting as an inhibitor or activator of certain enzymes involved in metabolic processes.

Case Study: Enzyme Interaction Studies

Research focusing on enzyme-substrate interactions has shown that this compound can influence enzyme activity due to its stereochemistry. This property is crucial for designing selective inhibitors in drug discovery processes.

Industrial Applications

Fragrance and Flavoring Agents
In the fragrance industry, this compound is used to manufacture perfumes and flavoring agents due to its appealing olfactory properties. Its unique structural characteristics contribute to the complexity of fragrances, making it a valuable ingredient in cosmetic formulations.

Comparative Analysis with Related Compounds

The following table illustrates how variations in structural features among similar compounds can affect their properties:

Compound NameStructural FeaturesUnique Properties
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)Similar substituents but different stereochemistryDifferent reactivity patterns due to configuration
1-Isopropyl-2-methoxycyclohexeneLacks one hydrogen from the cyclohexane ringExhibits unsaturation which alters reactivity
3-MethylcyclohexanolHydroxyl group instead of methoxyDifferent functional properties affecting solubility

This comparison highlights the significance of stereochemistry and functional groups in determining chemical behavior and biological activity.

Mechanism of Action

The mechanism by which (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane exerts its effects depends on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-methoxy-4-methyl-1-(propan-2-yl)cyclohexane, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cyclohexane Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
This compound Methoxy (C2), methyl (C4), isopropyl (C1) Potential solvent, flavoring agent
(1S,2S)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane Ethenyl, propenyl, isopropylidene groups Higher hydrophobicity; used in polymer studies
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol Hydroxyl (C2), methyl (C4), cyclohexene ring Increased polarity; antimicrobial potential
2-Methoxy-4-[4-({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}methyl)-1,3-dioxolan-2-yl]phenol Dioxolane ring, phenolic group Enhanced solubility in polar solvents
Cyclohexane + cyclohexanol + cyclohexanone mixtures Hydroxyl/ketone groups Industrial solvents; viscosity varies with substituents

Biodegradability and Environmental Impact

  • Substituent Effects : Methyl and ethyl-substituted cyclohexanes degrade rapidly under sulfate-amended conditions, but dimethyl isomers exhibit slower rates due to steric hindrance . The isopropyl and methoxy groups in this compound may further reduce biodegradability compared to simpler analogs like cyclohexane or methylcyclohexane.

Physicochemical Properties

  • Solubility: The methoxy group introduces moderate polarity, making the compound more soluble in cyclohexane:butyl acetate mixtures (effective for polar compounds) compared to non-polar solvents like n-hexane .
  • Viscosity and Density: Substituents like isopropyl and methoxy increase molecular weight and viscosity relative to unsubstituted cyclohexane. For example, cyclohexanol (a hydroxyl analog) has a viscosity ~10x higher than cyclohexane .

Reactivity and Catalytic Behavior

  • Oxidation Resistance : Methylated vanadium(IV) catalysts enhance cyclohexane oxidation yields . The methyl and isopropyl groups in this compound may stabilize the molecule against oxidation compared to linear alkanes.
  • Synthetic Pathways : Analogous to epoxy cyclohexane homopolyether synthesis, cationic ring-opening polymerization could be adapted for derivatives, with methoxy groups introduced via nucleophilic substitution .

Pharmacological and Industrial Relevance

  • Lipophilicity: The compound’s logP value is influenced by the methoxy (polar) and isopropyl (non-polar) groups, balancing solubility and membrane permeability. Similar cyclohexane derivatives with spiro connections show varied logP values depending on substituent size .
  • Applications: Potential uses include solvent formulations (due to moderate polarity) or fragrance components (menthyl derivatives). Its stereochemistry may also affect chiral recognition in catalysis .

Biological Activity

2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane, also known as a variant of alkyl-substituted cyclohexanes, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a methoxy group, a methyl group, and an isopropyl group attached to a cyclohexane ring. This unique structure contributes to its diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

  • Staphylococcus aureus : Minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL have been reported for derivatives containing similar structures.
  • Pseudomonas aeruginosa : The compound also shows activity against this pathogen, although specific MIC values are less documented.

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)
Staphylococcus aureus16 - 32
Pseudomonas aeruginosaNot specified

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Cytotoxicity

Cytotoxicity studies indicate that this compound may exhibit selective toxicity towards certain cancer cell lines:

  • MCF-7 (breast cancer) : Preliminary results suggest that the compound induces cytotoxic effects in MCF-7 cells, potentially through mechanisms involving apoptosis.
  • HCT-116 (colon cancer) : Similar cytotoxic effects have been observed in this colon cancer cell line.

The cytotoxic mechanism is believed to involve DNA fragmentation and modulation of apoptotic pathways, with upregulation of pro-apoptotic genes such as P53 and Bax .

Case Studies

Several case studies have highlighted the biological activities of related compounds with similar structures:

  • Study on Derivatives : A study evaluated various derivatives of methoxy-substituted cyclohexanes for their antimicrobial and antioxidant activities. Results indicated that compounds with additional functional groups exhibited enhanced biological activity compared to their simpler counterparts .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against breast and colon cancer cell lines, with selectivity observed in MCF-7 cells at concentrations as low as 100 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential cellular processes.
  • Anti-inflammatory Effects : Interaction with inflammatory mediators leading to decreased cytokine production.
  • Cytotoxic Mechanisms : Induction of apoptosis through modulation of gene expression related to cell cycle regulation and survival pathways.

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